molecular formula C11H15NO3 B12280844 Benzyl 2-amino-4-hydroxybutanoate

Benzyl 2-amino-4-hydroxybutanoate

Cat. No.: B12280844
M. Wt: 209.24 g/mol
InChI Key: PIICDTONQLAGTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-amino-4-hydroxybutanoate: is an organic compound with the molecular formula C11H15NO3. It is a derivative of homoserine, where the amino group is protected by a benzyl group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-amino-4-hydroxybutanoate typically involves the esterification of homoserine with benzyl alcohol. One common method is to react homoserine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

Chemistry: Benzyl 2-amino-4-hydroxybutanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It acts as a substrate for various enzymes, helping to elucidate their mechanisms of action .

Medicine: Its unique structure allows it to interact with specific biological targets, making it a valuable tool in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with specific properties .

Mechanism of Action

The mechanism of action of Benzyl 2-amino-4-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The amino and hydroxy groups participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

  • Benzyl 2-amino-4-hydroxybutanoate
  • Benzyl 2-amino-4-oxobutanoate
  • Benzyl 2-amino-4-hydroxybutanol

Comparison: this compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

benzyl 2-amino-4-hydroxybutanoate

InChI

InChI=1S/C11H15NO3/c12-10(6-7-13)11(14)15-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2

InChI Key

PIICDTONQLAGTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCO)N

Origin of Product

United States

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